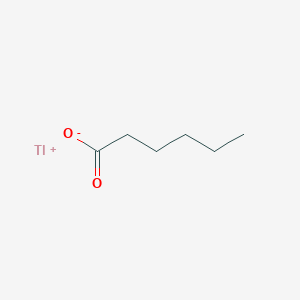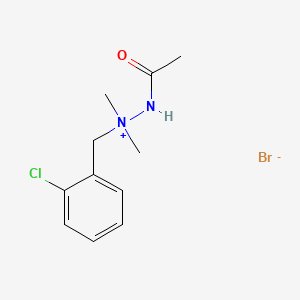![molecular formula C11H17NO5 B13737514 2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybenzyldiethanolamine is an organic compound with the molecular formula C11H17NO3. It is a derivative of benzylamine, where the benzyl group is substituted with a hydroxyl group and two diethanolamine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxybenzyldiethanolamine can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzyl chloride with diethanolamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxybenzyldiethanolamine often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, enhances the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxybenzyldiethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxybenzyldiethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Hydroxybenzyldiethanolamine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the diethanolamine groups can chelate metal ions. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzylamine: A simpler analog with similar hydroxyl and amine functionalities.
Diethanolamine: Shares the diethanolamine moiety but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the hydroxyl and diethanolamine groups.
Uniqueness
2-Hydroxybenzyldiethanolamine is unique due to the presence of both hydroxyl and diethanolamine groups attached to the benzyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H17NO5 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-[[bis(2-hydroxyethoxy)amino]methyl]phenol |
InChI |
InChI=1S/C11H17NO5/c13-5-7-16-12(17-8-6-14)9-10-3-1-2-4-11(10)15/h1-4,13-15H,5-9H2 |
Clave InChI |
JYLUVTPLWSCBRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN(OCCO)OCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
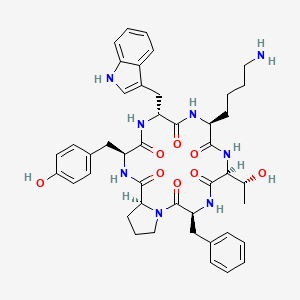
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
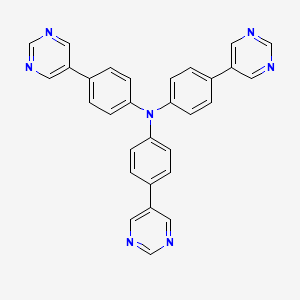
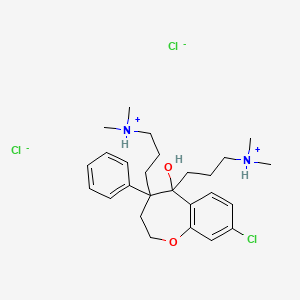
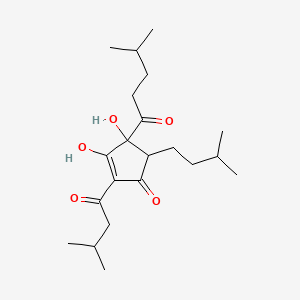
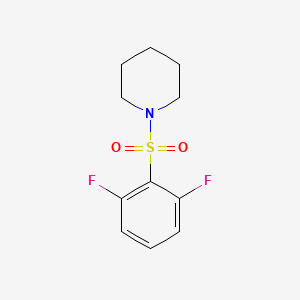
![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
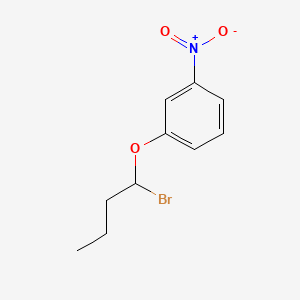
![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
